Cas no 37248-47-8 (Validamycin A)
Validamycin A Propriedades químicas e físicas
Nomes e Identificadores
-
- D-chiro-Inositol, 1,5,6-trideoxy-3-O-beta-D-glucopyranosyl-
- Validamycin A
- Validamycin
- (1S-(1a,4a,5B,6a))-1,5,6-Trideoxy-3-O-B-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-d-chiro-inositol
- (1S-(1alpha,4alpha,5beta,6alpha))-1,5,6-trideoxy-4-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- D-1,5,6-Trideoxy-3-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiroinositol
- (1R,2R,3S,4S,6R)-2,3-dihydroxy-6-hydroxymethyl-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino]cyclohexyl β-D-glucopyranoside
- 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
- 2,6)-2,3-Dihydroxy-6-hydromethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl beta-D-glucopyranoside
- 2,6)-2,3-Dihydroxy-6-hydroxymethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl beta-D-glucopyranoside
- jiangonmycin
- Jinganmycin A
- Jinggangmycin
- MYCIN
- SOLACOL
- VALDIDAMYCIN
- VALIDACIN
- validomycin A
- valimon
- 2-[2,3-Dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)-1-cyclohex-2-enyl]amino]cyclohexoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- CHEBI:29703
- (2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- AS-15281
- (2R,3R,4S,5S,6R)-2-(((1R,2R,3S,4S,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 58194-43-7
- HSDB 6745
- Validamycin A Sulfate salt (Technical grade)
- CS-0012869
- SCHEMBL3121491
- 1L-(1,3,4/2,6)-2,3-Dihydroxy-6-hydromethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl beta-D-glucopyranoside
- (2R,3R,4S,5S,6R)-2-((1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enylamino)cyclohexyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- CHEMBL1923413
- D-1,5,6-TRIDEOXY-3-O-.BETA.-D-GLUCOPYRANOSYL-5- (HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2- CYCLOHEXEN-1-YL)AMINO)-D-CHIROINOSITOL
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-4-O-.BETA.-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-
- HY-B0856
- AC-32607
- W-204201
- MFCD09028089
- T-7545-A
- Cepex 10SL; Validacin
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-3-O-.BETA.-D-GLUCOPYRANOSYL- 5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2- CYCLOHEXEN-1-YL)AMINO)-, (1S-(1-.ALPHA.,4-.ALPHA.,5-.BETA.,6- .ALPHA.))-
- D-Chiro-inositol,1,5,6-trideoxy-3-O-beta-D-glucopyranosyl-
- (+)-validamycin A
- D-chiro-Inositol, 1,5,6-trideoxy-4-O-.beta.-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-
- (1S-(1.ALPHA.,4.ALPHA.,5.BETA.,6.ALPHA.))-1,5,6-TRIDEOXY-4-O-.BETA.-D- GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3- (HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-D-CHIRO-INOSITOL
- Validamycin A, PESTANAL(R), analytical standard
- DTXSID4058073
- 1L-(1,3,4/2,6)-2,3-DIHYDROXY-6-HYDROMETHYL-4-((1S,4R,5S,6S)- 4,5,6-TRIHYDROXY-3-HYDROXYMETHYLCYCLOHEX-2- ENYLAMINO)CYCLOHEXYL .BETA.-D-GLUCOPYRANOSIDE
- VALIDAMYCIN A [HSDB]
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-4-O-.BETA.-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-, (1S-(1.ALPHA.,4.ALPHA.,5.BETA.,6.ALPHA.))-
- AKOS016012982
- 1L-(1,3,4/2,6)-2,3-Dihydroxy-6-hydroxymethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl beta-D-glucopyranoside
- AG-F-30599
- D-chiro-Inositol, 1,5,6-trideoxy-3-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-, (1S-(1-alpha,4-alpha,5-beta,6-alpha))-
- 1,5,6-trideoxy-4-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
- (1S-(1A,4A,5B,6A))-1,5,6-TRIDEOXY-3-O-B-D-GLUCOPYRANOSYL-5- (HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2- CYCLOHEXEN-1-YL)AMINO)-D-CHIRO-INOSITOL
- 37248-47-8
- UNII-313E9620QS
- 313E9620QS
- VALIDAMYCINS VALIDAMYCIN A [MI]
- (1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl beta-D-glucopyranoside
- (2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- 1L-(1,3,4/2,6)-2,3-DIHYDROXY-6-HYDROXYMETHYL-4- ((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-HYDROXYMETHYLCYCLOHEX-2- ENYLAMINO)CYCLOHEXYL .BETA.-D-GLUCOPYRANOSIDE
- Validamycin A (>70%) Hydrochloride Salt
- Beta-D-Galactosylvalidoxylamine A
- 1l-(1,3,4/2,6)-2,3-dihydroxy-6-hydroxymethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl I2-D-glucopyranoside
- 1,5,6-Trideoxy-4-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- (2R,5S)-2-((1R,2R,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexyl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 1,5,6-Trideoxy-4-O-I2-D-glucopyranosyl-5-(hydroxymethyl)-1-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- (1S-(1a,4a,5B,6a))-1,5,6-trideoxy-3-O-B-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-=2-cyclohexen-1-yl)amino)-d-chiro-inositol
- 1,5,6-Trideoxy-4-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
- VALIDAMYCINS VALIDAMYCIN A
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-4-O-BETA-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-, (1S-(1ALPHA,4ALPHA,5BETA,6ALPHA))-
- (2R,3R,4S,5S,6R)-2-((1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexoxy)-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- D-chiro-Inositol, 1,5,6-trideoxy-4-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-
- (1S-(1 alpha, 4 alpha, 5 beta, 6 alpha))-1,5,6-trideoxy-4-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- 1,5,6-Trideoxy-4-O-I2-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
- Validamycin; CE30; JARYYMUOCXVXNK-CSLFJTBJSA-N
- (1S(1alpha,4alpha,5beta,6alpha))1,5,6trideoxy4ObetaDglucopyranosyl5(hydroxymethyl)1((4,5,6trihydroxy3(hydroxymethyl)2cyclohexen1yl)amino)Dchiroinositol
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-4-O-BETA-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-
- 1L(1,3,4/2,6)2,3Dihydroxy6hydroxymethyl4((1S,4R,5S,6S)4,5,6trihydroxy3hydroxymethylcyclohex2enylamino)cyclohexyl betaDglucopyranoside
- (1S-(1a,4a,5b,6a))-1,5,6-Trideoxy-4-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- (1S(1a,4a,5b,6a))1,5,6Trideoxy3ObDglucopyranosyl5(hydroxymethyl)1((4,5,6trihydroxy3(hydroxymethyl)2cyclohexen1yl)amino)Dchiroinositol
- 1L-(1,3,4/2,6)-2,3-DIHYDROXY-6-HYDROMETHYL-4-((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-HYDROXYMETHYLCYCLOHEX-2-ENYLAMINO)CYCLOHEXYL .BETA.-D-GLUCOPYRANOSIDE
- (2R,5S)-2-[(1R,2R,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- D-1,5,6-Trideoxy-3-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiroinositol
- 1L-(1,3,4/2,6)-2,3-dihydroxy-6-hydromethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino) cyclohexyl beta-D-glucopyranoside
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-3-O-.BETA.-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-, (1S-(1-.ALPHA.,4-.ALPHA.,5-.BETA.,6-.ALPHA.))-
- DTXCID0031841
- D1,5,6Trideoxy3ObetaDglucopyranosyl5(hydroxymethyl)1((4,5,6trihydroxy3(hydroxymethyl)2cyclohexen1yl)amino)Dchiroinositol
- 1L(1,3,4/2,6)2,3Dihydroxy6hydromethyl4((1S,4R,5S,6S)4,5,6trihydroxy3hydroxymethylcyclohex2enylamino)cyclohexyl betaDglucopyranoside
- T7545A
- (1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexyl beta-D-glucopyranoside
- D-1,5,6-Trideoxy-3-O-I2-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiroinositol
- JARYYMUOCXVXNK-CSLFJTBJSA-N
-
- MDL: MFCD09028089
- Inchi: 1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2
- Chave InChI: JARYYMUOCXVXNK-CSLFJTBJSA-N
- SMILES: C1=C(CO)[C@H]([C@@H]([C@H]([C@H]1N[C@H]2C[C@H](CO)[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)O)O)O
Propriedades Computadas
- Massa Exacta: 497.21100
- Massa monoisotópica: 497.211
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 12
- Contagem de aceitadores de ligações de hidrogénio: 14
- Contagem de Átomos Pesados: 34
- Contagem de Ligações Rotativas: 7
- Complexidade: 697
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 14
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 253A^2
- XLogP3: -6.3
Propriedades Experimentais
- Cor/Forma: 白色粉末
- Densidade: 1.6900
- Ponto de Fusão: 130-135 ºC
- Ponto de ebulição: 813.7°Cat760mmHg
- Ponto de Flash: 445.9°C
- Índice de Refracção: 1.689
- PSA: 253.02000
- LogP: -6.36180
- pka: 6.0(at 25℃)
- Rotação Específica: +44° - +50° (c=1, H2O)
Validamycin A Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condição de armazenamento:Store long-term at 2-8°C
Validamycin A Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HY512-50mg |
Validamycin A |
37248-47-8 | 50mg |
¥275.0 | 2022-09-28 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V115085-250mg |
Validamycin A |
37248-47-8 | 250mg |
¥642.90 | 2023-08-31 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JV0919-1g |
Validamycin A |
37248-47-8 | ≥97% | 1g |
¥750元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JV0919-250mg |
Validamycin A |
37248-47-8 | ≥97% | 250mg |
¥245元 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025237-250mg |
Validamycin A |
37248-47-8 | 250mg |
¥616 | 2024-05-24 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17077-250mg |
Validamycin |
37248-47-8 | USP | 250mg |
¥98.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17077-1g |
Validamycin |
37248-47-8 | USP | 1g |
¥280.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17077-5g |
Validamycin |
37248-47-8 | USP | 5g |
¥600.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17077-25g |
Validamycin |
37248-47-8 | USP | 25g |
¥1200.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17077-100g |
Validamycin |
37248-47-8 | USP | 100g |
¥4000.00 | 2021-09-02 |
Validamycin A Fornecedores
Validamycin A Literatura Relacionada
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Informações adicionais sobre Validamycin A
Análise de Mercado e Pesquisa de Produtos na Área de Química Biológica e Farmacêutica: Estudo sobre o Produto Validamycin A (37248-47-8)
O Validamycin A, identificado pelo número CAS 37248-47-8, é um composto químico de interesse crescente na área de pesquisa farmacêutica e biológica. Este produto tem sido objeto de estudos intensivos devido às suas propriedades potencialmente terapêuticas e à sua relevância no desenvolvimento de novos medicamentos.
A pesquisa recente sobre o Validamycin A focou-se principalmente em sua atividade biológica, incluindo efeitos anti-inflamatórios, antioxidantes e potenciais aplicações em doenças crônicas. Estudos clínicos preliminares indicam que o composto pode desempenhar um papel significativo no tratamento de condições como a doença de Alzheimer e outras patologias neurodegenerativas.
No que diz respeito ao mercado, o Validamycin A tem despertado interesse por parte de empresas farmacêuticas e fornecedores globais. A demanda por este produto está crescendo, especialmente em regiões com investimentos significativos em pesquisa biomédica e desenvolvimento de medicamentos inovadores.
A cadeia de suprimentos do Validamycin A é atualmente dominada por alguns principais fabricantes, localizados principalmente na Ásia. No entanto, a globalização do mercado está levando a uma diversificação dos fornecedores, o que pode resultar em preços mais competitivos e maior acesso ao produto.
Em termos de métodos de pesquisa, os estudos recentes sobre o Validamycin A têm utilizado técnicas avançadas de bioquímica, genética molecular e modelagem computacional para explorar suas interações com alvos biológicos e sua eficácia terapêutica. Esses estudos são essenciais para a validação pré-clínica do produto e para seu possível lançamento no mercado farmacêutico.
Os resultados preliminares das pesquisas indicam que o Validamycin A apresenta um perfil farmacológico promissor, com baixa toxicidade relatada em modelos animais. Isso sugere que o produto pode ser uma opção viável para tratamentos futuros, especialmente em áreas onde as opções terapêuticas atuais são limitadas.
No entanto, ainda existem desafios a serem superados, incluindo a otimização da produção do composto em escala industrial e a realização de ensaios clínicos fase III para confirmar sua segurança e eficácia em humanos. Além disso, questões regulatórias internacionais precisarão ser abordadas para garantir que o produto possa ser comercializado globalmente.
Em resumo, o Validamycin A (37248-47-8) representa uma oportunidade promissora na área da química biológica e farmacêutica. Com esforços contínuos em pesquisa e desenvolvimento, este produto tem potencial para se tornar um componente importante na arsenal terapêutico moderno.
37248-47-8 (Validamycin A) Produtos relacionados
- 12650-71-4(Validamycin E)
- 101144-24-5(a-D-Glucopyranoside, methyl4-deoxy-4-[[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-)
- 106054-17-5(Validamycin G)
- 130812-69-0(D-chiro-Inositol, O-b-D-glucopyranosyl-(1®6)-O-b-D-glucopyranosyl-(1®4)-1,5,6-trideoxy-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-)
- 12650-70-3(Validamycin C)
- 12650-72-5(Validamycin F)
- 56180-94-0(Acarbose)
- 12650-67-8(Validamycin D)
- 102583-47-1(Validamycin B)
- 141902-24-1(a-D-Glucopyranoside, methyl4,6-dideoxy-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-)